1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt
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Overview
Description
1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt is a chemical compound with the molecular formula C10H5(SO3Na)3·xH2O. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is often used as an anionic chromophore in capillary electrophoresis and as an anionic dopant for the polymerization of pyrrole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt typically involves the sulfonation of naphthalene followed by the introduction of an amino group. The process can be summarized as follows:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1, 3, and 5 positions.
Amination: The sulfonated naphthalene is then reacted with ammonia or an amine to introduce the amino group at the 7 position.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid groups can be reduced to sulfonates.
Substitution: The compound can undergo electrophilic substitution reactions, where the sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions include nitro derivatives, sulfonates, and various substituted naphthalene compounds .
Scientific Research Applications
1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt: Similar in structure but differs in the position of the amino group.
Naphthalene-1,3,6-trisulfonic acid trisodium salt: Lacks the amino group, making it less versatile in certain applications.
Uniqueness
1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt is unique due to its specific arrangement of sulfonic acid and amino groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and fluorescence characteristics .
Properties
CAS No. |
83732-84-7 |
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Molecular Formula |
C10H6NNa3O9S3 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
trisodium;7-aminonaphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C10H9NO9S3.3Na/c11-5-1-7-8(9(2-5)22(15,16)17)3-6(21(12,13)14)4-10(7)23(18,19)20;;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;/q;3*+1/p-3 |
InChI Key |
KOCPUFFMRLCYDL-UHFFFAOYSA-K |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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